![molecular formula C7H10I2 B14423138 7,7-Diiodobicyclo[2.2.1]heptane CAS No. 85344-67-8](/img/structure/B14423138.png)
7,7-Diiodobicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Diiodobicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of the bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodobicyclo[2.2.1]heptane typically involves the iodination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to ensure selective iodination at the seventh carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 7,7-Diiodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under suitable conditions.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form diiodinated derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane.
Oxidation: Formation of diiodinated derivatives with higher oxidation states.
科学研究应用
Chemistry: 7,7-Diiodobicyclo[2.2.1]heptane is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a molecular probe to study the interactions of iodine-containing compounds with biological systems. Its radiolabeled derivatives are useful in imaging and diagnostic applications.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of iodine-containing drugs. These derivatives can exhibit unique pharmacological properties due to the presence of iodine atoms.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials with specific properties.
作用机制
The mechanism of action of 7,7-Diiodobicyclo[2.2.1]heptane and its derivatives depends on the specific chemical reactions they undergo. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon framework. In reduction reactions, the iodine atoms are replaced by hydrogen atoms, leading to the formation of reduced products. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or reducing agents used.
相似化合物的比较
7,7-Dichlorobicyclo[2.2.1]heptane: Similar structure with chlorine atoms instead of iodine.
7,7-Dibromobicyclo[2.2.1]heptane: Similar structure with bromine atoms instead of iodine.
7,7-Difluorobicyclo[2.2.1]heptane: Similar structure with fluorine atoms instead of iodine.
Uniqueness: 7,7-Diiodobicyclo[2.2.1]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Iodine atoms are larger and more polarizable than chlorine, bromine, or fluorine atoms, leading to different reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
85344-67-8 |
|---|---|
分子式 |
C7H10I2 |
分子量 |
347.96 g/mol |
IUPAC 名称 |
7,7-diiodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10I2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChI 键 |
RULKLOBVYZMBQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C2(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
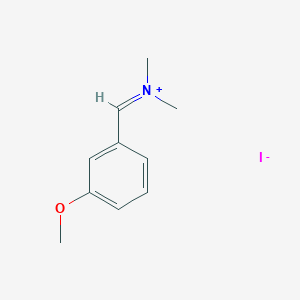
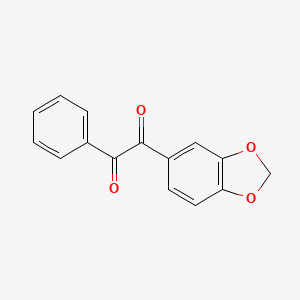
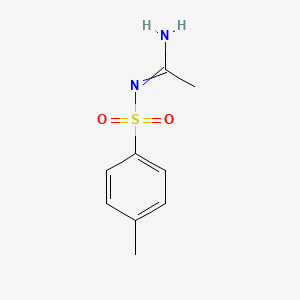
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
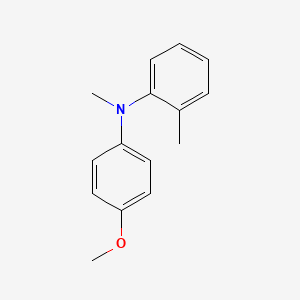
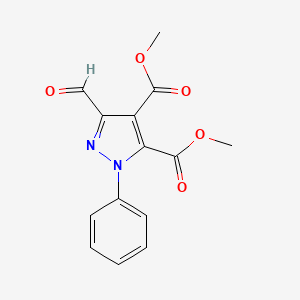
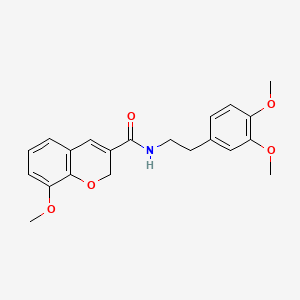
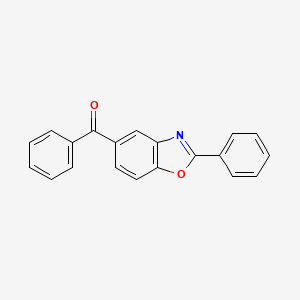
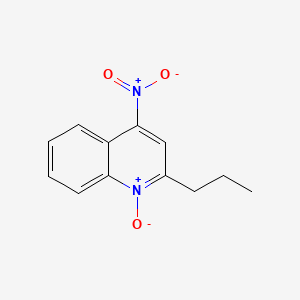
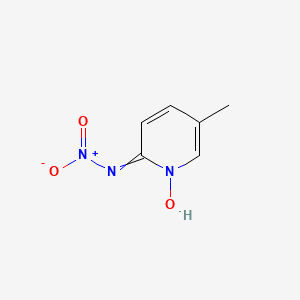
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
